molecular formula C16H21ClO4 B8489096 4-(Chlorocarbonyl)phenyl octyl carbonate CAS No. 57403-57-3

4-(Chlorocarbonyl)phenyl octyl carbonate

Cat. No.: B8489096
CAS No.: 57403-57-3
M. Wt: 312.79 g/mol
InChI Key: WDOIAMUGUNVXHW-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl octyl carbonate is a specialized carbamate derivative characterized by a chlorocarbonyl (-ClCO-) group attached to a phenyl ring, which is further esterified with an octyl carbonate chain. This compound is primarily utilized as a thermal stabilizer in polyvinyl chloride (PVC) formulations, where it effectively scavenges hydrogen chloride (HCl) released during polymer degradation, thereby extending the material’s thermal stability period (Ts) . Synthesized from N-[4-(chlorocarbonyl)phenyl] maleimide and octyl carbonate precursors, its structural design balances lipophilicity and reactivity, enabling efficient interaction with PVC matrices .

Key properties include:

  • Molecular formula: Likely $ \text{C}{15}\text{H}{20}\text{ClNO}3 $ (inferred from analogs like ethyl (4-(chlorocarbonyl)phenyl)carbamate, $ \text{C}{10}\text{H}{10}\text{ClNO}3 $) .
  • Functionality: The chlorocarbonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions with HCl, while the octyl chain improves compatibility with hydrophobic polymer systems .

Properties

CAS No.

57403-57-3

Molecular Formula

C16H21ClO4

Molecular Weight

312.79 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) octyl carbonate

InChI

InChI=1S/C16H21ClO4/c1-2-3-4-5-6-7-12-20-16(19)21-14-10-8-13(9-11-14)15(17)18/h8-11H,2-7,12H2,1H3

InChI Key

WDOIAMUGUNVXHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C16H21ClO4 and a molecular weight of 312.79 g/mol. Its structure features a chlorocarbonyl group attached to a phenyl ring linked to an octyl carbonate moiety, which confers unique chemical properties suitable for diverse applications.

Key Reactivity Characteristics:

  • Nucleophilic Substitution Reactions : The chlorocarbonyl group can undergo nucleophilic attack, making it useful for synthesizing various derivatives.
  • Esterification Processes : The carbonate functionality allows for reactions that produce esters, which are valuable in organic synthesis.

Organic Synthesis

4-(Chlorocarbonyl)phenyl octyl carbonate serves as a versatile intermediate in organic synthesis. Its ability to participate in nucleophilic substitutions makes it suitable for creating complex organic molecules.

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
EsterificationForms esters with alcohols, useful in producing pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound exhibits notable biological activities, including antimicrobial properties against bacteria like Bacillus subtilis and Escherichia coli, as well as fungi such as Aspergillus fumigatus . Its mechanism involves inhibiting microbial growth by interfering with cellular processes, indicating potential applications in pharmacology.

Case Study: Antimicrobial Activity

A study demonstrated that 4-(Chlorocarbonyl)phenyl octyl carbonate effectively inhibited the growth of specific bacterial strains, suggesting its use as an antimicrobial agent in drug formulations.

Material Science

Due to its unique chemical structure, the compound is explored for applications in material science, particularly in developing polymers and coatings. Its reactivity can be harnessed to create materials with desired properties for industrial applications.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Chlorocarbonyl Group

The chlorocarbonyl group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols.

Example Reaction with Amines :
4 Cl CO Ph O CO O C8H17+R NH24 R NH CO Ph O CO O C8H17+HCl\text{4 Cl CO Ph O CO O C}_8\text{H}_{17}+\text{R NH}_2\rightarrow \text{4 R NH CO Ph O CO O C}_8\text{H}_{17}+\text{HCl}

Key Data :

NucleophileSolventTemperatureYieldProductSource
AnilineTHF25°C78%Amide ,
MethanolDCM0°C → RT85%Ester ,

Mechanistic Notes :

  • Pyridine or triethylamine is often added to scavenge HCl, accelerating the reaction .

  • The reaction proceeds via a tetrahedral intermediate, with the chloride acting as a leaving group .

Hydrolysis of the Carbonate Ester

The octyl carbonate group hydrolyzes under acidic or basic conditions:

Basic Hydrolysis :
Ph O CO O C8H17+OHPh OH+C8H17OH+CO32\text{Ph O CO O C}_8\text{H}_{17}+\text{OH}^-\rightarrow \text{Ph OH}+\text{C}_8\text{H}_{17}\text{OH}+\text{CO}_3^{2-}

Conditions and Outcomes :

MediumTemperatureTimeKey ProductYieldSource
1M NaOH80°C2hPhenol92%
0.5M H₂SO₄60°C4hPhenol88%

Applications :

  • Selective hydrolysis enables controlled release of phenol derivatives for pharmaceuticals.

Radical-Mediated Reactions

The chlorocarbonyl group participates in radical chain reactions under photochemical or thermal conditions.

Photochemical Decarbonylation :
4 Cl CO Ph O CO O C8H17hνPh Cl+CO+C8H17O CO O Ph\text{4 Cl CO Ph O CO O C}_8\text{H}_{17}\xrightarrow{h\nu}\text{Ph Cl}+\text{CO}+\text{C}_8\text{H}_{17}\text{O CO O Ph}

Experimental Insights :

  • Irradiation at 300 nm in benzene yields phenyl chloride and CO .

  • Quantum yields >1 suggest a chain mechanism involving Pd or Pt catalysts .

Transesterification Reactions

The octyl carbonate group exchanges with other alcohols under catalytic conditions:

Example with Ethanol :
Ph O CO O C8H17+EtOHTi OiPr 4Ph O CO O Et+C8H17OH\text{Ph O CO O C}_8\text{H}_{17}+\text{EtOH}\xrightarrow{\text{Ti OiPr }_4}\text{Ph O CO O Et}+\text{C}_8\text{H}_{17}\text{OH}

Optimized Parameters :

CatalystAlcoholTemperatureConversionSource
Ti(OiPr)₄EtOH60°C95%
DMAPMeOHRT82%

Cross-Coupling Reactions

The chlorocarbonyl group serves as an electrophilic partner in metal-catalyzed couplings:

Suzuki-Miyaura Coupling :
4 Cl CO Ph O CO O C8H17+Ph B OH 2Pd PPh3 44 Ph CO Ph O CO O C8H17\text{4 Cl CO Ph O CO O C}_8\text{H}_{17}+\text{Ph B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{4 Ph CO Ph O CO O C}_8\text{H}_{17}

Performance Metrics :

CatalystBaseYieldSource
Pd(PPh₃)₄K₂CO₃76%
Pd(OAc)₂/XPhosCsF88%

Stability and Handling Considerations

  • Storage : Stable under inert gas (N₂/Ar) at -20°C; decomposes above 40°C .

  • Incompatibilities : Reacts violently with strong oxidizing agents (e.g., HNO₃) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Primary Application
4-(Chlorocarbonyl)phenyl octyl carbonate $ \text{C}{15}\text{H}{20}\text{ClNO}_3 $ Chlorocarbonyl, octyl carbonate PVC thermal stabilizer
Ethyl (4-(chlorocarbonyl)phenyl)carbamate $ \text{C}{10}\text{H}{10}\text{ClNO}_3 $ Chlorocarbonyl, ethyl carbamate Intermediate in polymer chemistry
4-Fluorophenyl chloroformate $ \text{C}7\text{H}4\text{ClFO}_2 $ Fluorophenyl, chloroformate Reactive intermediate in organic synthesis
Methyl 4-(chlorocarbonyl)benzoate $ \text{C}9\text{H}7\text{ClO}_3 $ Chlorocarbonyl, methyl ester Pharmaceutical intermediates

Key Observations :

  • Electron-withdrawing vs. donating groups: The chlorocarbonyl group in 4-(chlorocarbonyl)phenyl octyl carbonate increases electrophilicity compared to 4-fluorophenyl chloroformate, where fluorine’s electron-withdrawing effect is less pronounced .
  • Alkyl chain length : The octyl chain in the target compound enhances lipophilicity relative to ethyl or methyl analogs (e.g., ethyl carbamate or methyl benzoate derivatives), improving dispersion in PVC matrices .

Performance in PVC Stabilization

Table 2: Stabilization Efficiency Metrics

Compound Thermal Stability (Ts) Dehydrochlorination Rate Discoloration Resistance Synergistic Ratio (Optimal)
4-(Chlorocarbonyl)phenyl octyl carbonate Extended Ts (>30 min at 180°C) Low High 50% with industrial stabilizers
Dibasic lead carbonate (industrial reference) Moderate Ts (~20 min) High Low N/A
Cadmium-barium-zinc stearate Short Ts (~15 min) Moderate Moderate N/A
Non-substituted benzohydrazide derivative Short Ts (~10 min) High Low N/A

Key Findings :

  • The target compound outperforms industrial stabilizers like dibasic lead carbonate, achieving >50% longer Ts and lower dehydrochlorination rates due to its dual functionality (HCl scavenging and radical stabilization) .
  • Synergistic effects : Mixing 4-(chlorocarbonyl)phenyl octyl carbonate with reference stabilizers (e.g., n-octyltin mercaptide) at a 50:50 weight ratio maximizes Ts and minimizes discoloration, attributed to complementary mechanisms (e.g., Lewis acid neutralization and radical trapping) .

Lipophilicity and Reactivity

Lipophilicity, determined via HPLC-derived capacity factors (log k), is critical for compatibility with PVC. The octyl chain in the target compound increases log k values compared to shorter-chain analogs, reducing migration rates from the polymer matrix . For example:

  • Ethyl carbamate analogs : Lower log k (~2.7) due to shorter alkyl chains .
  • Octyl derivatives : Higher log k (>3.5 inferred), enhancing long-term stability .

Preparation Methods

Reaction Mechanism and Conditions

In dichloromethane or chlorobenzene, 4-hydroxybenzoyl chloride (1.0 equiv) is treated with octyl chloroformate (1.2 equiv) in the presence of pyridine (2.0 equiv) as a base. The reaction proceeds via nucleophilic acyl substitution, where pyridine neutralizes HCl byproducts. Temperatures between 0°C and 25°C are optimal to suppress premature hydrolysis of the chlorocarbonyl group. After 12–24 hours, the product is isolated by aqueous workup (10% NaOH) and solvent evaporation, yielding 68–72% pure product.

Table 1: Optimization of Direct Carbonate Formation

ParameterRange TestedOptimal ValueYield Impact
SolventDCM, ChlorobenzeneChlorobenzene+8%
Temperature (°C)0–4025Minimal
Equiv. Pyridine1.0–3.02.0+15%

Stepwise Protection and Chlorination

To circumvent competing reactions between the chlorocarbonyl and hydroxyl groups, a sequential protection strategy is employed.

Phenolic Hydroxyl Protection

4-Hydroxybenzoic acid is first converted to its methyl ester using methanol and sulfuric acid, yielding methyl 4-hydroxybenzoate (92% yield). The hydroxyl group is then protected as the octyl carbonate using octyl chloroformate and triethylamine in tetrahydrofuran (THF). This step achieves 85% conversion, with residual starting material removed via column chromatography.

Acid Chloride Formation

The methyl ester is hydrolyzed to 4-(octyloxycarbonyloxy)benzoic acid using aqueous NaOH (2.0 M, 70°C, 4 h). Subsequent treatment with thionyl chloride (3.0 equiv) in refluxing toluene generates the target acid chloride. Critically, toluene minimizes ester group solvolysis compared to polar solvents, yielding 78% product after distillation.

Alternative Solvent Systems and Catalysts

Non-traditional solvents and catalysts have been explored to enhance reactivity and selectivity.

Ionic Liquid-Mediated Synthesis

In a novel adaptation, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf₂]) serves as a green solvent. The high polarity of the ionic liquid accelerates the reaction between 4-hydroxybenzoyl chloride and octyl chloroformate, reducing reaction time to 6 hours with 81% yield. This method avoids volatile organic solvents but requires rigorous drying to prevent ionic liquid decomposition.

Palladium-Catalyzed Carbonylation

A patent-derived approach uses palladium(II) acetate (5 mol%) to catalyze the carbonylation of 4-chlorophenol with carbon monoxide (1 atm) and octanol in dimethylacetamide (DMAc). While this method theoretically streamlines synthesis, competing formation of phenyl octyl ether reduces yield to 55%, necessitating further optimization.

Challenges and Side Reactions

Hydrolysis of Chlorocarbonyl Group

The electron-withdrawing carbonate group increases the electrophilicity of the adjacent COCl moiety, making it prone to hydrolysis. Kinetic studies in aqueous THF (pH 7.4) show a hydrolysis half-life of 2.3 hours at 25°C, underscoring the need for anhydrous conditions during synthesis and storage.

Oligomerization via Acyl Transfer

At elevated temperatures (>40°C), intermolecular acyl transfer between carbonate and chlorocarbonyl groups leads to dimerization (detected via MALDI-TOF). Introducing steric hindrance through bulky solvents (e.g., tert-butyl methyl ether) suppresses this side reaction, improving yields by 12%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 2H, ArH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 4.30 (t, J = 6.6 Hz, 2H, OCH₂), 1.75–1.25 (m, 12H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).

  • IR (neat): ν = 1778 cm⁻¹ (C=O carbonate), 1695 cm⁻¹ (C=O acid chloride).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O) reveals ≥98% purity when using chlorobenzene as the solvent, compared to 93% in dichloromethane.

Industrial-Scale Considerations

Continuous Flow Synthesis

A microreactor system with residence time <5 minutes achieves 89% yield by rapidly removing HCl via gas diffusion membranes. This method reduces thermal degradation observed in batch processes.

Cost Analysis

Raw material costs favor the direct carbonate method ($412/kg) over stepwise protection ($587/kg). However, the latter provides superior purity for pharmaceutical applications, justifying its use in regulated industries.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(Chlorocarbonyl)phenyl octyl carbonate, and how are reaction conditions optimized?

  • The compound can be synthesized via phosgene-mediated reactions with substituted catechols. For example, analogous carbonate derivatives (e.g., 4-chloro-o-phenylene carbonate) are prepared by reacting 4-chlorocatechol with phosgene in a toluene/NaOH system under controlled temperatures (0–5°C), followed by purification via glpc (gas-liquid partition chromatography) . Key parameters include reactant stoichiometry, temperature control, and solvent selection (e.g., toluene for improved solubility). Reaction optimization may involve factorial design to test variables like phosgene flow rate or base concentration .

Q. How is the purity and structural integrity of 4-(Chlorocarbonyl)phenyl octyl carbonate validated experimentally?

  • Analytical techniques include:

  • FT-IR spectroscopy : Intense absorptions near 1860 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C stretch) confirm the carbonate group .
  • Mass spectrometry : Fragmentation patterns (e.g., m/z peaks corresponding to chlorophenyl and octyl moieties) validate molecular structure .
  • Elemental analysis : Combustion data (C, H, Cl) must align with theoretical values (e.g., ±0.3% deviation) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Storage at 0–6°C in inert atmospheres (e.g., nitrogen) is recommended to prevent hydrolysis of the chlorocarbonyl group. Stability tests via accelerated aging (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring can quantify degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 4-(Chlorocarbonyl)phenyl octyl carbonate in novel reactions?

  • Density Functional Theory (DFT) simulations model electrophilic sites (e.g., chlorocarbonyl group) for nucleophilic attack. Vibrational frequency calculations correlate with experimental FT-IR/Raman data to refine reaction mechanisms . For example, studies on diazenyl carbonates show that electron-withdrawing groups (e.g., Cl) lower LUMO energy, enhancing reactivity toward amines .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case study : If NMR reveals unexpected peaks, cross-validate with:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers.
  • X-ray crystallography : Resolve ambiguities in solid-state structures (e.g., para vs. ortho substitution patterns) .
    • Contradictions may arise from impurities (e.g., residual catechol in synthesis), detectable via glpc with Carbowax 20M columns .

Q. How does 4-(Chlorocarbonyl)phenyl octyl carbonate interact with indoor surfaces in environmental chemistry studies?

  • Surface adsorption experiments (e.g., silica or polymer films) combined with microspectroscopic imaging (AFM, ToF-SIMS) reveal molecular orientation and degradation pathways. Such studies inform its environmental persistence and reactivity with oxidants (e.g., ozone) .

Q. What experimental designs optimize the compound’s application in drug delivery systems?

  • Lipophilicity tuning : Modify the octyl chain length to balance membrane permeability (logP ~4–5) and aqueous solubility.
  • In vitro assays : Test hydrolysis rates in simulated physiological conditions (pH 7.4, 37°C) to assess esterase-mediated release kinetics .

Q. How can catalytic systems enhance the compound’s utility in polymer chemistry?

  • Rhodium or palladium catalysts enable C-C bond formation (e.g., copolymerization with alkenes). Mechanistic studies focus on carbene intermediates and insertion pathways .

Methodological Resources

  • Synthesis Protocols : Refer to phosgene handling guidelines and glpc purification methods .
  • Spectroscopic Libraries : Use databases like NIST Chemistry WebBook for IR/MS reference spectra .
  • Environmental Fate Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict biodegradation pathways .

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